molecular formula C9H8Cl2O B1358330 2-(4-Chlorophenyl)propionyl chloride CAS No. 63327-24-2

2-(4-Chlorophenyl)propionyl chloride

Cat. No.: B1358330
CAS No.: 63327-24-2
M. Wt: 203.06 g/mol
InChI Key: MQKBMDLEBVTMMF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)propionyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of propionyl chloride, where the propionyl group is substituted with a 4-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)propionyl chloride can be synthesized through Friedel-Crafts acylation. In this reaction, 4-chlorobenzene reacts with propionyl chloride in the presence of a strong Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs at elevated temperatures (80-90°C) and yields the desired product quantitatively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory preparation. The process involves large-scale Friedel-Crafts acylation with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)propionyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lewis Acids: Aluminum chloride (AlCl3) is commonly used in Friedel-Crafts reactions.

    Nucleophiles: Primary amines are used in nucleophilic substitution reactions.

Major Products Formed

    Amides: Reaction with primary amines forms amides.

    Substituted Aromatic Compounds: EAS reactions yield various substituted aromatic compounds depending on the specific reaction conditions.

Scientific Research Applications

2-(4-Chlorophenyl)propionyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Propionyl Chloride: A simpler acyl chloride without the 4-chlorophenyl group.

    Benzoyl Chloride: An acyl chloride with a phenyl group instead of a 4-chlorophenyl group.

    4-Chlorobenzoyl Chloride: An acyl chloride with a 4-chlorophenyl group but lacking the propionyl moiety.

Uniqueness

2-(4-Chlorophenyl)propionyl chloride is unique due to the presence of both the 4-chlorophenyl and propionyl groups, which confer specific reactivity and properties. This dual functionality makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKBMDLEBVTMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596192
Record name 2-(4-Chlorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63327-24-2
Record name 2-(4-Chlorophenyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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